![molecular formula C15H22N2O2 B14315727 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol CAS No. 110140-07-3](/img/structure/B14315727.png)
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-ol with 1-chloro-3-(butylamino)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups or double bonds present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound serves as a tool for studying biological processes at the molecular level. It can be used to probe the mechanisms of action of various biological targets.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Butylamino)-3-(1H-indol-3-yl)propan-2-ol: This compound has a similar structure but with the indole group attached at the 3-position instead of the 4-position. The change in position can affect the compound’s biological activity and chemical reactivity.
1-(Butylamino)-3-(1H-indol-5-yl)propan-2-ol: Another similar compound with the indole group attached at the 5-position. This positional isomer may exhibit different pharmacological properties compared to the 4-position isomer.
1-(Butylamino)-3-(1H-indol-6-yl)propan-2-ol: This compound has the indole group attached at the 6-position. The different attachment point can influence the compound’s interactions with biological targets and its overall activity.
The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct biological and chemical properties compared to its positional isomers.
Eigenschaften
CAS-Nummer |
110140-07-3 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
1-(butylamino)-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-8-16-10-12(18)11-19-15-6-4-5-14-13(15)7-9-17-14/h4-7,9,12,16-18H,2-3,8,10-11H2,1H3 |
InChI-Schlüssel |
IYKXNRJIZSPOEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(COC1=CC=CC2=C1C=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
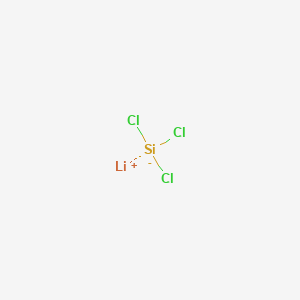
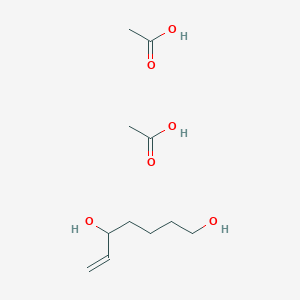
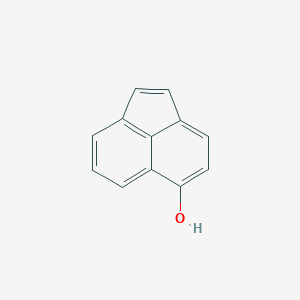
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

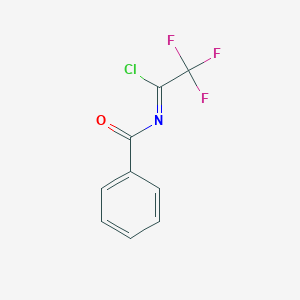

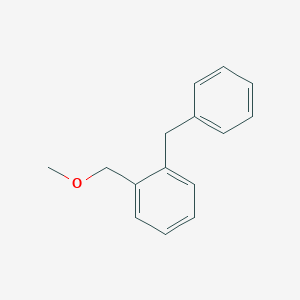
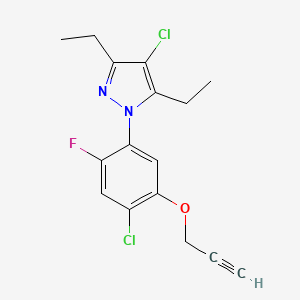

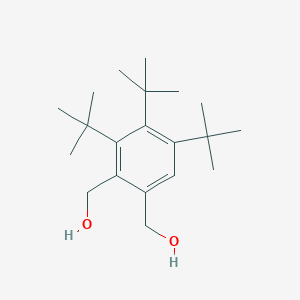
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

